molecular formula C6H9N3 B1288946 6-Ethylpyrimidin-4-amine CAS No. 856160-67-3

6-Ethylpyrimidin-4-amine

Cat. No. B1288946
CAS RN: 856160-67-3
M. Wt: 123.16 g/mol
InChI Key: UOMLWNRTYQTWFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Ethylpyrimidin-4-amine involves the reaction of 6-vinylpyrimidin-4-amine in methanol, treated with 20% palladium hydroxide on carbon . Another study reported the design and synthesis of 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety .


Molecular Structure Analysis

The molecular structure of 6-Ethylpyrimidin-4-amine can be analyzed using various analytical techniques. These include hydrogen/deuterium exchange (HDX), limited proteolysis, and chemical crosslinking (CX) . In addition, in silico docking experiments can be performed to elucidate the molecular binding mode .


Chemical Reactions Analysis

The chemical reactions involving 6-Ethylpyrimidin-4-amine can be analyzed using transformer models for product, reactant, and reagent prediction tasks . Electroanalytical tools can also be utilized to investigate redox-active intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Ethylpyrimidin-4-amine can be analyzed using various techniques. These include techniques suitable for characterizing pharmaceutical protein powders, providing structural, and conformational information, as well as insights into dynamics .

Scientific Research Applications

Antifungal Applications

6-Ethylpyrimidin-4-amine: derivatives have been synthesized and evaluated for their antifungal activities. These compounds have shown promising results against phytopathogenic fungi, with some exhibiting more potent effects than control fungicides . This suggests potential use in developing new classes of antifungal agents, which could be crucial for agriculture and controlling crop diseases.

Anti-inflammatory Properties

Research has indicated that pyrimidine derivatives, including those related to 6-Ethylpyrimidin-4-amine , possess significant anti-inflammatory activities . They work by inhibiting the expression and activities of various inflammatory mediators, which could make them valuable in the treatment of chronic inflammatory diseases.

Synthesis of Novel Fungicides

The structure of 6-Ethylpyrimidin-4-amine has been used as a template for designing new fungicidal compounds. These novel derivatives have shown excellent fungicidal activity, which could lead to the development of more effective and safer fungicides for agricultural use .

Safety and Hazards

The safety data sheet for 6-Ethylpyrimidin-4-amine indicates that it is intended for research and development use only, under the supervision of a technically qualified individual . More detailed safety and hazard information can be found on the PubChem database .

properties

IUPAC Name

6-ethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMLWNRTYQTWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619971
Record name 6-Ethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethylpyrimidin-4-amine

CAS RN

856160-67-3
Record name 6-Ethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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